molecular formula C11H18N2 B1278104 2-(Aminomethyl)-N,N-diethylaniline CAS No. 334009-12-0

2-(Aminomethyl)-N,N-diethylaniline

Cat. No.: B1278104
CAS No.: 334009-12-0
M. Wt: 178.27 g/mol
InChI Key: XCALVTLLSKYQMH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-N,N-diethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can influence the enzyme’s activity and the overall metabolic pathway.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can be distributed to various subcellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals or post-translational modifications can direct it to particular compartments or organelles, influencing its biochemical activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with formaldehyde and diethylamine. The reaction typically proceeds under acidic conditions, using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

C6H5NH2+CH2O+(C2H5)2NHC6H4(CH2NH(C2H5)2)+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2\text{O} + (\text{C}_2\text{H}_5)_2\text{NH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{NH}(\text{C}_2\text{H}_5)_2) + \text{H}_2\text{O} C6​H5​NH2​+CH2​O+(C2​H5​)2​NH→C6​H4​(CH2​NH(C2​H5​)2​)+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.

Scientific Research Applications

2-(Aminomethyl)-N,N-diethylaniline has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)quinoline
  • N,N-Diethylaniline

Comparison: 2-(Aminomethyl)-N,N-diethylaniline is unique due to the presence of both aminomethyl and diethylamino groups, which confer distinct chemical and biological properties. Compared to 2-(Aminomethyl)pyridine and 2-(Aminomethyl)quinoline, it has a simpler aromatic structure, making it more accessible for certain synthetic applications. Additionally, the diethylamino group enhances its solubility and reactivity compared to N,N-Diethylaniline.

Properties

IUPAC Name

2-(aminomethyl)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALVTLLSKYQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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